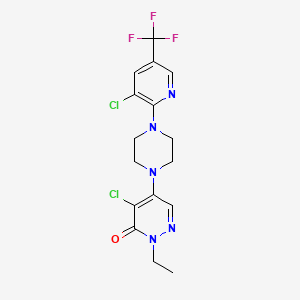

4-Chloro-5-(4-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)piperazino)-2-ethyl-3(2H)-pyridazinone

Description

Properties

IUPAC Name |

4-chloro-5-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-2-ethylpyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16Cl2F3N5O/c1-2-26-15(27)13(18)12(9-23-26)24-3-5-25(6-4-24)14-11(17)7-10(8-22-14)16(19,20)21/h7-9H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOZOHGRDIKLJGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C(=C(C=N1)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16Cl2F3N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Chloro-5-(4-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)piperazino)-2-ethyl-3(2H)-pyridazinone is a complex organic compound that has garnered attention in drug discovery due to its potential biological activities. This article synthesizes available research findings, focusing on the compound's pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound can be described by its molecular formula and has a molecular weight of approximately 427.26 g/mol. Its structure features a pyridazinone core, which is often associated with various biological activities.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:

- Anticancer Activity : Many derivatives of pyridazinones have shown promising results against various cancer cell lines. For instance, the presence of fluorinated groups has been linked to enhanced cytotoxicity against tumor cells.

- Antimicrobial Properties : Compounds with piperazine moieties often demonstrate significant antibacterial and antifungal properties.

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, including kinases and deacetylases, which are crucial in cancer progression and other diseases.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, studies suggest the following pathways:

- Kinase Inhibition : Similar compounds have been shown to inhibit kinases involved in cell proliferation and survival, making them potential candidates for cancer therapy.

- Apoptosis Induction : Evidence points towards the ability of this compound to induce apoptosis in cancer cells through various signaling pathways.

- Antioxidant Activity : Some derivatives exhibit antioxidant properties, potentially mitigating oxidative stress-related damage in cells.

Research Findings and Case Studies

Several studies have investigated the biological activity of related compounds:

Comparison with Similar Compounds

Substituent Variations at Position 5

Substituent Variations at Position 2

Trifluoromethyl-Containing Analogs

Key Research Findings

- Synthesis Challenges : The trifluoromethyl group in the target compound and analogs (e.g., ) is prone to elimination under basic conditions, necessitating milder reagents like potassium carbonate for substitutions .

- Biological Activity: Piperazino-pyridinyl derivatives (e.g., ) are linked to herbicide development due to their ability to block chloroplast ribosomes . Cardiac-active pyridazinones (e.g., TZC-5665 in ) demonstrate dual β-blocking and phosphodiesterase III inhibitory effects, highlighting substituent-dependent pharmacology .

- Structural Insights :

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-Chloro-5-(4-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)piperazino)-2-ethyl-3(2H)-pyridazinone?

- The synthesis typically involves coupling a piperazine-substituted pyridine derivative with a chlorinated pyridazinone core. Key steps include nucleophilic substitution at the pyridazinone’s 5-position and alkylation at the 2-position. Refluxing in polar aprotic solvents (e.g., DMF or acetonitrile) with bases like K₂CO₃ facilitates these reactions. Purification often employs column chromatography or recrystallization .

Q. How can structural characterization be performed to confirm the identity of this compound?

- Use a combination of ¹H/¹³C NMR to verify substitution patterns (e.g., ethyl group at C2, piperazino linkage at C5). High-resolution mass spectrometry (HRMS) confirms molecular weight. X-ray crystallography (as demonstrated for structurally similar pyridazinones in and ) resolves stereochemistry and hydrogen-bonding networks .

Q. What solvents and conditions are optimal for solubility testing?

- Preliminary solubility screening should include polar solvents (DMSO, methanol) and aqueous buffers (pH 1–12). For poorly soluble analogs, sonication or co-solvents (e.g., PEG-400) may enhance dissolution. Note that solubility data for this compound is not explicitly reported; experimental validation is required .

Advanced Research Questions

Q. How can computational methods aid in predicting the compound’s reactivity or biological target interactions?

- Density Functional Theory (DFT) calculations optimize geometry and predict electronic properties (e.g., HOMO-LUMO gaps). Molecular docking (using software like AutoDock Vina) models interactions with biological targets (e.g., enzymes with piperazine-binding pockets). Reaction path searches (as in ) can identify energetically favorable synthetic pathways .

Q. What strategies resolve contradictions in reported biological activity data for pyridazinone derivatives?

- Conduct dose-response assays across multiple cell lines to assess potency variability. Compare results under standardized conditions (e.g., ATP-based viability assays). Use kinetic solubility assays to rule out false negatives from poor solubility. For MAO inhibition (as in ), validate selectivity via isoform-specific assays .

Q. How can reaction yields be improved for large-scale synthesis?

- Optimize stoichiometry of the piperazine and pyridazinone precursors. Introduce microwave-assisted synthesis to reduce reaction time. Employ flow chemistry for better heat/mass transfer. Monitor intermediates via in-situ FTIR to identify bottlenecks .

Q. What analytical techniques validate the compound’s stability under physiological conditions?

- LC-MS/MS tracks degradation products in simulated gastric fluid (pH 2) and plasma. Accelerated stability studies (40°C/75% RH) assess shelf life. For photostability, expose samples to UV light (ICH Q1B guidelines) .

Methodological Tables

Table 1. Key Synthetic Parameters for Piperazine-Pyridazinone Coupling

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Solvent | Acetonitrile | |

| Base | K₂CO₃ | |

| Temperature | 80°C (reflux) | |

| Reaction Time | 12–24 hours | |

| Purification | Silica gel chromatography (EtOAc/hexane) |

Table 2. Common Pitfalls in Biological Assays and Solutions

| Issue | Solution | Reference |

|---|---|---|

| Low solubility | Use DMSO/PBS co-solvent | |

| Off-target effects | Counter-screening | |

| Batch variability | Strict QC via HPLC |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.